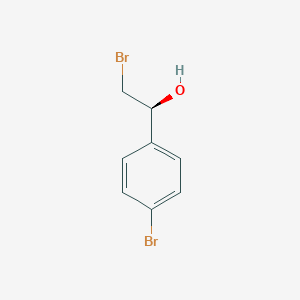
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8Br2O. It is a chiral molecule, meaning it has a non-superimposable mirror image, and it contains both bromine and hydroxyl functional groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol typically involves the bromination of (1S)-1-(4-bromophenyl)ethanol. One common method is to start with (1S)-1-(4-bromophenyl)ethanol and react it with bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants.
化学反応の分析
Types of Reactions
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-bromo-(1S)-1-(4-bromophenyl)acetone.
Reduction: Formation of (1S)-1-(4-bromophenyl)ethanol.
Substitution: Formation of 2-azido-(1S)-1-(4-bromophenyl)ethanol or 2-thio-(1S)-1-(4-bromophenyl)ethanol.
科学的研究の応用
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
- 2-chloro-(1S)-1-(4-chlorophenyl)ethanol
- 2-fluoro-(1S)-1-(4-fluorophenyl)ethanol
- 2-iodo-(1S)-1-(4-iodophenyl)ethanol
Uniqueness
(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can lead to different chemical and biological properties.
特性
CAS番号 |
100306-24-9 |
|---|---|
分子式 |
C8H8Br2O |
分子量 |
279.96 g/mol |
IUPAC名 |
(1S)-2-bromo-1-(4-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
InChIキー |
ZOCCHBFOKYCUST-MRVPVSSYSA-N |
SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
異性体SMILES |
C1=CC(=CC=C1[C@@H](CBr)O)Br |
正規SMILES |
C1=CC(=CC=C1C(CBr)O)Br |
同義語 |
S)-2-broMo-1-(4-broMophenyl)ethanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















